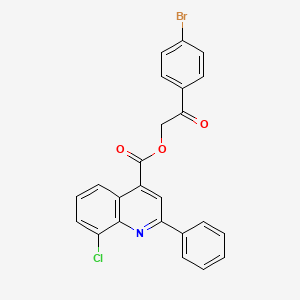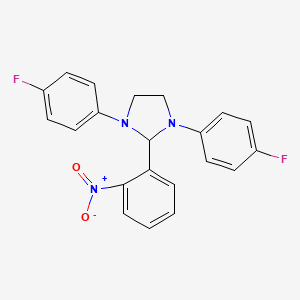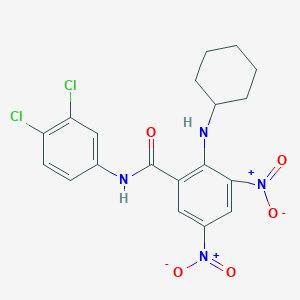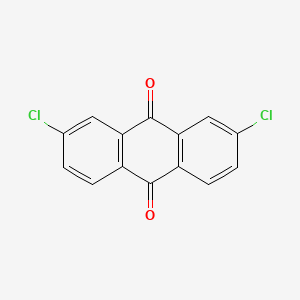
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an amino group, a dimethoxyphenyl group, a methyl group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, methyl ketones, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . The reaction is usually carried out in ethanol or methanol under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like iron (III) phosphate suggest potential scalability for industrial applications .
化学反応の分析
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination and various solvents like dichloromethane for carrying out the reactions . The conditions often involve room temperature reactions or mild heating.
Major Products
Major products formed from these reactions include brominated derivatives and other substituted quinoline compounds .
科学的研究の応用
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
作用機序
The exact mechanism of action for 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and heterocyclic compounds with amino and methoxy substituents . Examples include:
- 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .
- 2-Amino-4-(3,4-dimethoxyphenyl)-6-pyrimidinone .
Uniqueness
What sets 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its specific substitution pattern on the quinoline core, which may confer unique chemical and biological properties .
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
2-amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H21N3O2/c1-11-5-4-6-13-17(14(10-20)19(21)22-18(11)13)12-7-8-15(23-2)16(9-12)24-3/h7-9,11H,4-6H2,1-3H3,(H2,21,22) |
InChIキー |
UCYKJRVAODCNIR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![2,2-dimethyl-5-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12467240.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12467245.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)

![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)
![[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)

